![molecular formula C7H14N2 B15053040 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B15053040.png)
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This method provides a convenient route to the desired bicyclic structure without the need for complex starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photocatalytic Minisci-like conditions has been explored to introduce various functional groups at the bridgehead position, enhancing the compound’s versatility for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms within the bicyclic structure.
Substitution: Various substitution reactions can be performed to introduce different substituents at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other nitrogen-containing derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
3-Ethyl-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as opioid receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and resulting in various physiological effects . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Ethyl-3,6-diazabicyclo[3.1.1]heptane include other diazabicycloheptanes, such as:
- 3,6-Diazabicyclo[3.1.1]heptane
- 6-Methyl-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
What sets this compound apart from its analogs is the presence of the ethyl group at the 3-position. This modification can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique and valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-ethyl-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C7H14N2/c1-2-9-4-6-3-7(5-9)8-6/h6-8H,2-5H2,1H3 |
Clé InChI |
XPHVDWZJUKRWNB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2CC(C1)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



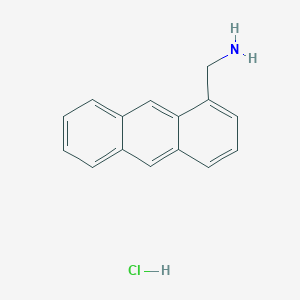
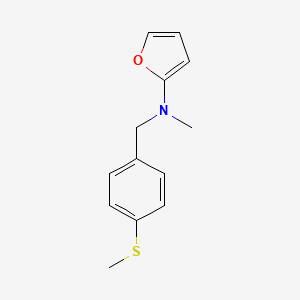
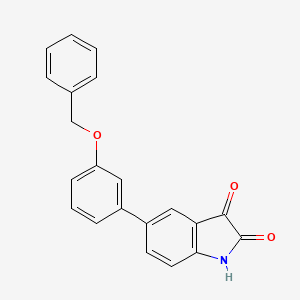
amine](/img/structure/B15053012.png)
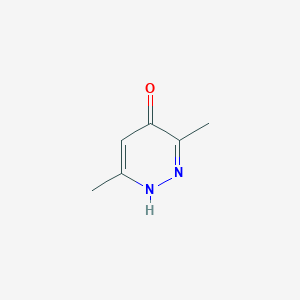
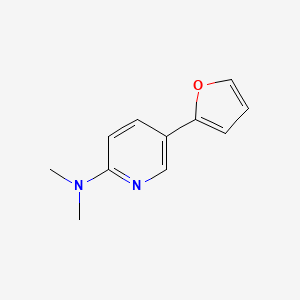


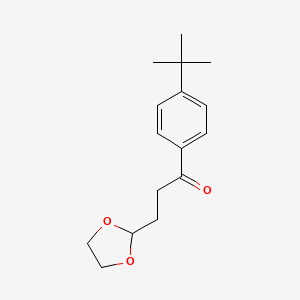
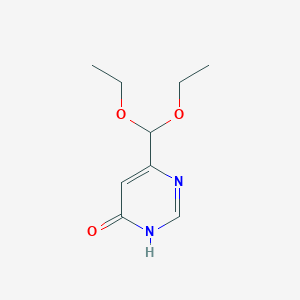
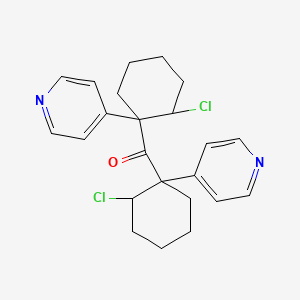
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

